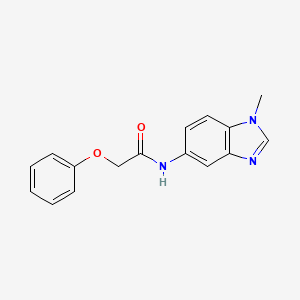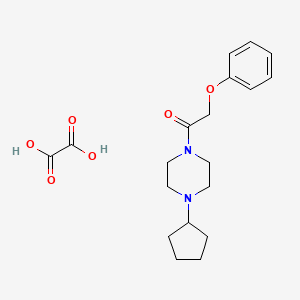
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in cells. For example, it has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of DNA viruses such as herpes simplex virus and human cytomegalovirus. In addition, it has been investigated for its potential use as a herbicide and insecticide due to its ability to inhibit the activity of specific enzymes in plants and insects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide in lab experiments is its potential to inhibit the activity of specific enzymes and targets in cells. This makes it a useful tool for studying the mechanisms of action of various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, it is important to use appropriate safety measures and protocols when working with this compound.
Orientations Futures
There are several future directions for the research on N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide. One of the directions is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its use as a herbicide and insecticide in agriculture. In addition, it can be studied for its potential use as a ligand in metal complexes for material science applications. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide can be synthesized using different methods. One of the most common methods is the reaction of 2-phenoxyacetic acid with 1-methyl-1H-benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions for several hours. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its antitumor, antiviral, and antimicrobial activities. In agriculture, it has been studied for its herbicidal and insecticidal properties. In material science, it has been explored for its potential use as a ligand in metal complexes.
Propriétés
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-11-17-14-9-12(7-8-15(14)19)18-16(20)10-21-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZLSQDJAUSQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)

![methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)
![N,2,2-trimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5400740.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5400742.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)